molecular formula C5H5N3O2 B1664653 5-Formylcytosine CAS No. 4425-59-6

5-Formylcytosine

Número de catálogo B1664653
Número CAS: 4425-59-6
Peso molecular: 139.11 g/mol
Clave InChI: FHSISDGOVSHJRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Formylcytosine, also known as 5fC, is a rare base found in mammalian DNA and thought to be involved in active DNA demethylation . It can be a stable DNA modification in mammals and alters the structure of the DNA double helix .


Synthesis Analysis

5fC is formed by oxidation of 5-Hydroxymethylcytosine (5hmC) a reaction mediated by TET enzymes . There are methods for whole-genome analysis of 5fC based on selective chemical labeling of 5fC and subsequent C-to-T transition during PCR .


Molecular Structure Analysis

The 5-formyl group is located in the same plane as the cytosine base and forms an intra-residue hydrogen bond with the amino group in the N4 position . This modification increases the base stacking between the 5fC and the neighboring bases while not causing significant global and local structure perturbations .


Chemical Reactions Analysis

5fC can be effectively fluorogenically labeled by hydrazine, amine, amidoxyl, and indole derivatives . The loss of the exocyclic 4-amino group in 5fC causes the incorporation of dATP through base pairing with the generated nucleobase during polymerase extension .


Physical And Chemical Properties Analysis

5fC has a molecular formula of C5H5N3O2 . It is broadly distributed across the mammalian genome, although it is much more rarely occurring . The specific concentration values vary significantly depending on the cell type .

Aplicaciones Científicas De Investigación

Epigenetic Research

5fC is a key player in epigenetic mechanisms. It is involved in the active demethylation process of DNA and serves as an intermediate in the conversion of 5-methylcytosine to cytosine. This modification can influence gene expression without altering the DNA sequence, making it a significant marker for studying developmental biology and diseases like cancer .

Gene Expression Analysis

The presence of 5fC in RNA indicates its potential role in regulating gene expression. Techniques like quantitative sequencing allow researchers to measure the levels of 5fC modifications in RNA, providing insights into its function and regulation in various cellular contexts .

Cancer Research

As an epigenetic marker, 5fC’s precise sensing is crucial because it not only determines nucleosome organization, which regulates gene expression but also acts as a potential biomarker for cancers. Its quantification can aid in understanding cancer progression and potentially in developing therapeutic strategies .

Detection Techniques Development

The detection of 5fC and its analogs in DNA is vital for understanding their roles in epigenetics. Developing selective and effective methods for detecting these modifications is an ongoing area of research that has significant implications across various fields .

Structural Biology

Understanding the base pairing and structural implications of 5fC in RNA is essential for comprehending its biological functions. Studies have shown that 5fC can be an oxidative product of other cytosine derivatives, indicating a complex interplay between different modifications .

Mitochondrial Genetics

5fC has been detected as a natural nucleotide in mitochondrial tRNA of many species, including humans. Its presence suggests a role in mitochondrial function and genetics, which is an area of increasing interest due to its implications in metabolic diseases and aging .

Mecanismo De Acción

Target of Action

5-Formylcytosine (5fC) is a pyrimidine nitrogen base derived from cytosine . It is regarded as an epigenetic marker and is broadly distributed across the mammalian genome . The primary targets of 5fC are DNA and RNA molecules, where it serves as an intermediate in the active demethylation pathway . It also interacts with proteins such as Thymine-DNA glycosylase (TDG), which is involved in the removal of 5fC from DNA in mammals .

Mode of Action

In mammals, 5fC is formed by the oxidation of 5-Hydroxymethylcytosine (5hmC), a reaction mediated by TET enzymes . It serves as an intermediate in the active demethylation pathway, contributing to DNA maintenance and integrity by replacing 5-Methylcytosine (5mC) with canonical cytosine . It can also exist as an independent, stable modification . The 5-formyl group of 5fC can increase duplex thermal stability and enhance base pairing specificity .

Biochemical Pathways

The formation of 5fC is part of the DNA methylation/demethylation cycle, which includes other oxidative derivatives of cytosine—5-Hydroxymethylcytosine (5hmC), 5-Formylcytosine (5fC), and 5-Carboxylcytosine (5caC) . This cycle plays a key role in genome programming and reprogramming during ontogenesis . The changes in this cycle can be programmed or induced by environmental and endogenous factors .

Pharmacokinetics

It is known that 5fc is a stable modification in dna and can be detected in a variety of tissues and cell systems .

Result of Action

The presence of 5fC in DNA contributes to the maintenance and integrity of the DNA by replacing 5mC with canonical cytosine . It also impacts the physical properties of DNA. Some studies have identified 5fC to distinctly increase DNA flexibility . It also curtails DNA double helix stability and increases base pair opening .

Action Environment

The distribution of 5fC can be regulated by the collective contribution of TET-mediated oxidation and excision by TDG . Its profile during embryonic development resembles that of embryonic stem cells, sharing key features including enrichment of 5fC in enhancer and intragenic regions . By investigating mouse embryo 5fC profiles in a tissue-specific manner, targeted enrichment at active enhancers involved in tissue development has been identified . Environmental exposure can induce aberrant DNA methylation changes conducive to genetic dysfunction and various pathologies .

Safety and Hazards

5fC is a naturally occurring nucleobase and is not associated with any specific safety hazards or risks based on the information available .

Propiedades

IUPAC Name

6-amino-2-oxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1-2H,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSISDGOVSHJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336487
Record name 5-Formylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formylcytosine

CAS RN

4425-59-6
Record name 5-Formylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 5-formylcytosine (5fC) and how does it relate to DNA methylation?

A: 5-Formylcytosine (5fC) is an oxidized derivative of 5-methylcytosine (5mC), a key epigenetic mark involved in gene regulation. 5fC is generated by the TET family of enzymes, which catalyze the iterative oxidation of 5mC. This oxidation process plays a crucial role in active DNA demethylation, a process vital for various biological functions, including development and disease. [, , ]

Q2: What are the key enzymes responsible for the formation of 5fC?

A: The ten-eleven translocation (TET) family of enzymes are the primary catalysts for the generation of 5fC. These enzymes use molecular oxygen, α-ketoglutarate (α-KG), and Fe(II) as cofactors to oxidize 5mC in a stepwise manner. [, , ]

Q3: Can enzymes other than TETs also oxidize 5mC to 5fC?

A: Interestingly, recent studies have shown that certain DNA repair enzymes belonging to the AlkB family, such as ALKBH2, ALKBH3 in humans, and AlkB in Escherichia coli, also exhibit the ability to oxidize 5mC to 5fC in vitro. [] This finding expands the potential roles of these DNA repair proteins beyond their conventional functions.

Q4: What is the primary function of 5fC in DNA?

A: 5fC has been primarily recognized as a crucial intermediate in the active DNA demethylation pathway. [, ] This pathway involves the iterative oxidation of 5mC by TET enzymes, generating 5fC as a transient intermediate, which is further oxidized to 5-carboxylcytosine (5caC) before being ultimately replaced with an unmodified cytosine. This dynamic process contributes significantly to the epigenetic regulation of gene expression.

Q5: How does 5fC influence DNA replication?

A: Research indicates that DNA-protein crosslinks (DPCs) formed by 5fC with histone proteins can entirely block DNA replication. [] This blockage can be relieved by proteolytic digestion of the crosslinked proteins, highlighting the impact of 5fC-mediated DPCs on DNA replication.

Q6: Can DNA polymerases bypass the smaller DNA-peptide cross-links formed from 5fC?

A: Yes, studies show that human translesion synthesis (TLS) DNA polymerases, particularly η and κ, can bypass DNA–peptide cross-links, but often in an error-prone manner. [] This bypass can introduce targeted mutations, such as C→T transitions and –1 deletions, highlighting the potential mutagenic consequences of 5fC-mediated DPCs.

Q7: How does the presence of 5fC affect transcription?

A: Similar to its effects on replication, the presence of 5fC-mediated DNA–peptide cross-links can significantly inhibit transcription in human cells. [] This suggests that the formation of these crosslinks can hinder the transcriptional machinery's access to DNA, leading to reduced gene expression.

Q8: Is 5fC repaired by the nucleotide excision repair (NER) pathway?

A: Studies using plasmid molecules with site-specific 5fC–polypeptide lesions suggest that these lesions are poor substrates for the NER pathway. [] This implies that other DNA repair mechanisms might be involved in the removal of 5fC–polypeptide lesions to maintain genomic integrity.

Q9: How does 5fC affect the activity of DNA methyltransferases?

A: The presence of 5fC, along with 5caC, has been shown to significantly reduce the catalytic activity of HhaI DNA methyltransferase in methylating its target cytosine residues. [] This finding suggests a potential regulatory role of these oxidized 5mC derivatives in modulating DNA methylation patterns.

Q10: What is the role of Thymine DNA Glycosylase (TDG) in relation to 5fC?

A: Thymine DNA Glycosylase (TDG) is a crucial enzyme involved in the base excision repair pathway, and it plays a vital role in active DNA demethylation. TDG exhibits a strong affinity for excising 5fC and 5caC, the oxidized products of 5mC generated by TET enzymes. [, ] This excision activity of TDG is essential for the completion of the demethylation process, where the modified cytosine bases are ultimately replaced with unmodified cytosines.

Q11: Does the local chromatin structure impact TDG's ability to remove 5fC?

A: Yes, research utilizing nucleosome arrays with site-specific 5fC modifications has revealed that TDG's ability to excise 5fC is significantly influenced by the local chromatin structure, particularly the extent of chromatin compaction and nucleosome positioning. [] This finding suggests that chromatin structure plays a critical role in regulating active DNA demethylation mediated by TDG.

Q12: How do histone variants and pioneering transcription factors affect TDG activity on 5fC?

A: Studies show that the presence of the H2A.Z/H3.3 double-variant nucleosome, associated with active chromatin regions, and the pioneering transcription factor FOXA1 can differentially regulate TDG's activity on chromatin. [] This suggests a complex interplay between chromatin modifications, transcription factors, and TDG in fine-tuning the removal of 5fC from DNA.

Q13: How is 5fC distributed within the genome?

A: Genome-wide mapping studies have revealed distinct genomic distributions of 5fC. In mouse embryonic stem cells, 5fC has been found enriched in regulatory regions of the genome, such as promoters, often overlapping with active histone marks like H3K4me1, H3K4me3, and H3K27ac. [] This distribution pattern suggests a potential role for 5fC in regulating gene expression programs during development.

Q14: Are there tissue-specific differences in 5fC levels?

A: Research indicates that 5fC levels can exhibit tissue-specific variations. [] For instance, analysis of human spermatogenic cells and spermatozoa has shown differential distribution patterns of 5fC, suggesting that the levels and distribution of this epigenetic mark might be influenced by developmental stage and environmental factors.

Q15: What is the molecular formula and weight of 5-formylcytosine?

A15: The molecular formula for 5-formylcytosine is C6H5N3O3, and its molecular weight is 167.12 g/mol.

Q16: Are there any spectroscopic techniques available to study 5fC?

A16: Yes, various spectroscopic techniques are employed to study 5fC, including:

  • Nuclear Magnetic Resonance (NMR): NMR can be used to investigate the structural dynamics of DNA containing 5fC, providing insights into its influence on DNA stability and interactions. []
  • Circular Dichroism (CD): CD spectroscopy is employed to study the impact of 5fC on DNA conformation and transitions between different structural forms. []
  • Mass Spectrometry (MS): MS-based techniques, often coupled with chemical derivatization strategies, are widely used for the quantification and detection of 5fC in DNA samples. [, , ]

Q17: Can you elaborate on the chemical stability of 5fC?

A17: 5fC is relatively less stable compared to 5mC and can undergo various chemical transformations, including:

  • Oxidation: 5fC can be further oxidized to 5caC by TET enzymes, as part of the active demethylation pathway. []
  • Reactions with nucleophiles: The aldehyde group of 5fC can react with nucleophiles, including amine groups in proteins, forming DNA-protein crosslinks. []

Q18: How does the chemical reactivity of 5fC translate to its biological functions?

A: The chemical reactivity of 5fC, particularly its susceptibility to further oxidation and ability to form DNA-protein crosslinks, underpins its diverse biological roles. [] Its participation in active DNA demethylation is driven by its oxidation susceptibility, while its capacity to crosslink with proteins suggests a role in modulating chromatin structure and potentially other cellular processes. []

Q19: What are some of the challenges associated with studying 5fC?

A19: Despite its significance, studying 5fC presents several challenges:

  • Low abundance: 5fC exists in significantly lower amounts compared to other cytosine modifications, making its detection and quantification technically demanding. []
  • Structural similarity: The structural similarity of 5fC to other cytosine modifications requires highly specific detection and quantification methods to avoid cross-reactivity and ensure accurate results. []

Q20: What are some of the methods used for detecting and quantifying 5fC?

A20: Several methods have been developed for the detection and quantification of 5fC:

  • Chemical labeling coupled with sequencing: This approach involves selective chemical labeling of 5fC followed by DNA sequencing, allowing for genome-wide mapping of 5fC at single-base resolution. [, , ]
  • Mass spectrometry: MS-based techniques, often coupled with chemical derivatization for enhanced sensitivity, are widely used for the accurate quantification of 5fC in DNA samples. [, ]
  • Immunological methods: Antibodies specific to 5fC have been developed and are used in immunofluorescence and immunoprecipitation-based techniques to detect and analyze 5fC. []

Q21: Are there specific probes designed to target 5fC?

A: Yes, researchers have developed various probes that can selectively target and label 5fC in DNA. [, , ] These probes utilize different strategies, including:

  • Chemical reactivity: Some probes exploit the unique chemical reactivity of the formyl group in 5fC to form stable adducts, allowing for its detection or enrichment. [, ]
  • Molecular recognition: Other probes utilize specific molecular recognition elements, such as peptide nucleic acids (PNAs) or transcription activator-like effectors (TALEs), to selectively bind and capture 5fC-containing DNA sequences. [, ]

Q22: What is the significance of developing specific probes for 5fC?

A: Developing specific probes for 5fC is crucial for advancing our understanding of its biological roles. [] These probes enable:

  • Targeted manipulation: Probes can be designed not only to detect but also to manipulate 5fC in a targeted manner, for example, by inhibiting its excision by TDG or blocking its recognition by other proteins. [] This ability to manipulate 5fC is essential for dissecting its functional roles in various biological processes.

Q23: Can you provide examples of probes used for 5fC detection and their mechanisms?

A23: Certainly, here are examples of 5fC probes and their mechanisms:

  • Azi-BP: This compound selectively labels 5fC via click chemistry, hindering Taq DNA polymerase amplification and enabling 5fC quantification by qPCR. []
  • tBuA: This highly reactive ylide reacts with 5fC's formyl and amino groups, forming a fluorescent adduct for single-base resolution sequencing and fluorescence-based detection. []
  • Pyrene-based probes: These probes utilize the unique fluorescence properties of pyrene to target 5fC sites and distinguish between symmetric and asymmetric 5fC sites within CpG dinucleotides. []

Q24: What are the potential applications of 5fC detection in biological research?

A24: The ability to accurately detect and quantify 5fC has significant implications for various biological research areas:

  • Disease diagnosis and prognosis: Aberrant DNA methylation patterns are implicated in various diseases, including cancer. [] Analyzing 5fC levels in different tissues and cell types might provide valuable biomarkers for disease diagnosis, prognosis, and response to therapy.

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